molecular formula C14H25NO5 B12107252 methyl (2S)-2-(tert-butoxycarbonylamino)-3-pent-4-enoxy-propanoate

methyl (2S)-2-(tert-butoxycarbonylamino)-3-pent-4-enoxy-propanoate

Cat. No.: B12107252
M. Wt: 287.35 g/mol
InChI Key: KMSVLDATEWKNNN-UHFFFAOYSA-N
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Description

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-pent-4-enoxy-propanoate is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a pent-4-enoxy side chain. These compounds are pivotal intermediates in peptide synthesis, drug development, and materials science due to their stereochemical control and functional versatility.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pent-4-enoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-6-7-8-9-19-10-11(12(16)18-5)15-13(17)20-14(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSVLDATEWKNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Alkylation: The hydroxyl group is alkylated with pent-4-en-1-yl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the pent-4-en-1-yloxy side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The pent-4-en-1-yloxy side chain can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Epoxides: Formed from the oxidation of the pent-4-en-1-yloxy side chain.

    Alcohols: Formed from the reduction of the ester group.

    Free amine: Formed from the deprotection of the Boc group.

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Structural Features

The Boc-protected α-amino acid ester scaffold is common across all analogs. Key variations lie in the substituents at the 3-position of the propanoate backbone:

Compound Name Substituent at 3-Position Molecular Weight Key Applications/Reactivity Reference
Methyl (2S)-2-(Boc-amino)-3-[7’-bromo-benzotriazin-4’-one]propanoate 7’-Bromo-1’,2’,3’-benzotriazin-4’-one ~460.2 g/mol Fluorescent probes, rotamer studies
Methyl (S)-2-(Boc-amino)-3-(4-iodophenyl)propanoate 4-Iodophenyl ~435.2 g/mol Radiolabeling, cross-coupling reactions
Methyl (S)-2-(Boc-amino)-3-(3-iodo-4-methoxyphenyl)propanoate 3-Iodo-4-methoxyphenyl ~465.2 g/mol Targeted drug delivery, imaging agents
Methyl (2S)-2-(Boc-amino)-3-[7’-phenyl-benzotriazin-4’-one]propanoate (9a) 7’-Phenyl-1’,2’,3’-benzotriazin-4’-one ~395.3 g/mol Dual-emissive materials
Methyl (2S)-2-(Boc-amino)-3-(2-oxo-pyrrolidin-3-yl)propanoate 2-Oxo-pyrrolidin-3-yl ~286.3 g/mol Peptide mimetics, enzyme inhibitors

Physical and Chemical Properties

  • Solubility: Benzotriazinone derivatives (e.g., Compound 8) are sparingly soluble in polar solvents like methanol but soluble in DMSO due to aromatic stacking . Iodophenyl analogs (e.g., Compound 5) show moderate solubility in acetonitrile .
  • Stability : Boc-protected esters are stable under acidic conditions but hydrolyze in basic media to carboxylic acids (e.g., Compound S1 in ) .
  • Optical Properties: Benzotriazinone-containing compounds display dual emission (λem ~400 nm and 550 nm) due to rotameric states .

Functional and Application Differences

  • Drug Design : Iodophenyl derivatives (e.g., Compound 5) are used in radiopharmaceuticals due to iodine’s isotopic versatility .
  • Materials Science: Benzotriazinone analogs serve as dual-emissive probes for studying protein dynamics .
  • Peptide Synthesis: Pyrrolidinone derivatives (e.g., Compound 10) mimic proline residues to enhance peptide stability .

Biological Activity

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-pent-4-enoxy-propanoate, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate, is a chiral compound with significant implications in organic synthesis and pharmaceutical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a unique structure characterized by a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pent-4-en-1-yloxy side chain. The molecular formula is C11H19NO4C_{11}H_{19}NO_4 with a molecular weight of approximately 229.28 g/mol. Its stereochemistry is crucial for its biological activity, particularly in interactions with biological macromolecules.

The biological activity of this compound can be attributed to its ability to act as a prodrug. The Boc group can be cleaved in vivo, releasing the active amine which may interact with various molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.

1. Drug Development

Research indicates that this compound serves as an intermediate in the synthesis of various bioactive molecules. Its structural features allow for the development of chiral pharmaceuticals, which are essential for enhancing drug efficacy and reducing side effects.

2. Enzyme Mechanisms

The compound has been utilized in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with enzymes makes it a valuable tool for understanding catalytic processes.

3. Synthetic Applications

In organic synthesis, it is employed as an intermediate for creating complex organic molecules and natural products. The presence of the pent-4-en-1-yloxy side chain provides unique reactivity that facilitates further functionalization.

Case Studies

Several studies have highlighted the utility of this compound in various research contexts:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
  • Chiral Synthesis : Research published in the European Journal of Organic Chemistry emphasized its role in the stereoselective synthesis of proline-derived dipeptide scaffolds, showcasing its importance in peptide chemistry .

Comparative Analysis

A comparison with similar compounds reveals unique properties attributed to the pent-4-en-1-yloxy side chain:

Compound NameStructural FeaturesBiological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoateHydroxyl group instead of pent-4-en-1-yloxyLess reactive compared to the target compound
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(phenylmethoxy)propanoatePhenylmethoxy groupDifferent binding affinities and reactivities

Q & A

Q. What are the key steps in synthesizing methyl (2S)-2-(tert-butoxycarbonylamino)-3-pent-4-enoxy-propanoate, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce functional groups. For example, brominated intermediates (e.g., a bromobenzotriazinone derivative) react with boronic acids under inert conditions using catalysts like XPhos Pd G2. Optimization includes solvent selection (e.g., THF/water mixtures), temperature control (room temperature to reflux), and purification via flash column chromatography to isolate the product .

Q. What spectroscopic methods confirm the structure and purity of this compound?

Characterization relies on infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and substituent integration, and mass spectrometry (MS) to verify molecular weight. Purity is assessed using high-performance liquid chromatography (HPLC) .

Q. What solvents and catalysts are typically used in the synthesis, and why are they chosen?

Polar aprotic solvents like tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and aqueous phases in coupling reactions. Catalysts such as XPhos Pd G2 are selected for their efficiency in cross-coupling reactions, ensuring high yields and minimal side products .

Q. How are common by-products removed during synthesis?

By-products, including unreacted starting materials and coupling intermediates, are removed via liquid-liquid extraction (e.g., ethyl acetate/water partitioning) followed by flash column chromatography. This ensures >95% purity for downstream applications .

Advanced Research Questions

Q. How can introducing bioorthogonal handles (e.g., boronate esters) enhance the compound’s utility in medicinal chemistry?

Functionalization with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups) enables participation in Suzuki-Miyaura cross-coupling reactions. This modification facilitates late-stage diversification in drug development, allowing conjugation to aryl or heteroaryl moieties for targeted bioactivity .

Q. What challenges arise in maintaining enantiomeric purity during synthesis, and how are they addressed?

Racemization can occur at the stereogenic α-carbon under basic or high-temperature conditions. Mitigation strategies include using mild reaction conditions (room temperature), chiral auxiliaries, and enantioselective chromatography. Analytical techniques like chiral HPLC or optical rotation measurements validate purity .

Q. How does the pent-4-enoxy group influence the compound’s reactivity in further modifications?

The allylic ether (pent-4-enoxy) group offers sites for electrophilic additions or oxidation reactions. For example, ozonolysis can cleave the double bond to generate carbonyl intermediates, while epoxidation enables ring-opening reactions for functional group diversification .

Q. What strategies ensure reproducibility when suppliers lack analytical data?

Independent validation using ¹H/¹³C NMR, high-resolution MS, and elemental analysis is critical. Protocols should include in-house purity assessments (e.g., TLC or HPLC) and comparison to literature spectra to confirm identity and batch consistency .

Methodological Considerations

  • Stereochemical Integrity : Use chiral catalysts (e.g., BINAP-Pd complexes) during coupling to preserve the (2S) configuration .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing catalyst loading and solvent recovery systems to maintain cost-efficiency .
  • Stability Studies : Assess hydrolytic stability of the tert-butoxycarbonyl (Boc) group under acidic/basic conditions to guide storage protocols (e.g., inert atmosphere, low temperature) .

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